Cas no 122332-13-2 (Benzenemethanol, a-[(1S)-1-methyl-2-propen-1-yl]-,(aR)-)
122332-13-2 structure
Product Name:Benzenemethanol, a-[(1S)-1-methyl-2-propen-1-yl]-,(aR)-
CAS-nummer:122332-13-2
MF:C11H14O
MW:162.228263378143
CID:104522
PubChem ID:572058
Update Time:2025-04-18
Benzenemethanol, a-[(1S)-1-methyl-2-propen-1-yl]-,(aR)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenemethanol, a-[(1S)-1-methyl-2-propen-1-yl]-,(aR)-
- (S)-2-METHYL-1-PHENYL-BUT-3-EN-1-OL
- 2-methyl-1-phenylbut-3-en-1-ol
- 3-Buten-1-ol,2-methyl-1-phenyl
- Benzenemethanol,a-[(1S)-1-methyl-2-propen-1-yl]-,(aR)
- syn-1-phenyl-2-methyl-3-buten-1-ol
- syn-2-methyl-1-phenyl-3-buten-1-ol
- syn-2-Methyl-1-phenylbut-3-en-1-ol
- DTXSID60341284
- 122332-13-2
- 2-Methyl-1-phenyl-3-buten-1-ol #
- SCHEMBL3245155
- 2-Methyl-1-phenyl-3-buten-1-ol
- 3-Buten-1-ol, 2-methyl-1-phenyl-
-
- Inchi: 1S/C11H14O/c1-3-9(2)11(12)10-7-5-4-6-8-10/h3-9,11-12H,1H2,2H3
- InChI-sleutel: DLSYQCLRLSWCDC-UHFFFAOYSA-N
- LACHT: OC(C1C=CC=CC=1)C(C=C)C
Berekende eigenschappen
- Exacte massa: 162.10400
- Monoisotopische massa: 162.104
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 3
- Complexiteit: 136
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 20.2A^2
- XLogP3: 2.5
Experimentele eigenschappen
- Brekindex: 1.527
- PSA: 20.23000
- LogboekP: 2.54210
Benzenemethanol, a-[(1S)-1-methyl-2-propen-1-yl]-,(aR)- Gerelateerde literatuur
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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